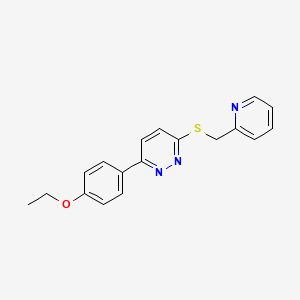

3-(4-Ethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine

Description

Historical Development of Pyridazine Chemistry

The pyridazine nucleus was first synthesized in 1886 by Emil Fischer during his landmark investigations into hydrazine derivatives. Fischer’s condensation of phenylhydrazine with levulinic acid produced the parent pyridazine structure, though practical applications remained limited until the mid-20th century. The development of maleic hydrazide as a plant growth regulator in the 1950s marked pyridazine’s transition from laboratory curiosity to agricultural and pharmaceutical relevance.

Key milestones include:

- 1950s : Discovery of pyridazine’s herbicidal properties through derivatives like credazine.

- 1970s : Emergence of cardiovascular drugs (e.g., hydralazine) featuring 3-substituted pyridazine motifs.

- 2000s : Computational studies enabling rational design of 3,6-disubstituted variants for kinase inhibition.

Significance of 3,6-Disubstituted Pyridazines in Medicinal Research

3,6-Disubstitution confers unique electronic and steric properties that enhance target binding affinity. The ethoxyphenyl group at position 3 and pyridinylmethylsulfanyl moiety at position 6 in 3-(4-ethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine exemplify strategic functionalization for:

- Hydrophobic interactions via the aromatic ethoxyphenyl group.

- Hydrogen bonding through the sulfanyl-linked pyridine nitrogen.

Recent studies demonstrate 3,6-disubstituted pyridazines inhibit cyclin-dependent kinase 2 (CDK2) with IC~50~ values <100 nM, showing selectivity over CDK1/4/6. Structural data reveal the ethoxy group occupies a hydrophobic pocket adjacent to the ATP-binding site, while the sulfanyl linker stabilizes the DFG-out kinase conformation.

| Substituent Position | Common Functional Groups | Biological Targets |

|---|---|---|

| 3 | Aryl, ethoxy, halogens | Kinases, GPCRs |

| 6 | Sulfanyl, amines, heteroaryls | Enzymes, ion channels |

Pyridazine Derivatives as Privileged Scaffolds in Drug Discovery

The pyridazine ring serves as a "privileged scaffold" due to:

- Tunable polarity : The two nitrogen atoms allow solubility adjustments via substitution.

- Metabolic stability : Resistance to cytochrome P450 oxidation compared to phenyl rings.

- Conformational rigidity : Planar structure enforces precise spatial arrangement of substituents.

Notable derivatives include:

Current Research Landscape and Emerging Trends

Modern synthetic approaches combine transition metal catalysis and green chemistry principles:

Synthetic Innovations

- Diaza-Wittig reactions : Enable one-pot assembly of 3,6-disubstituted pyridazines from α-diazo-β-ketoesters (yields 68–87%).

- Microwave-assisted cyclizations : Reduce reaction times from hours to minutes for 6-arylpyridazines.

Therapeutic Applications

- Oncology : CDK2 inhibitors show promise in triple-negative breast cancer models (EC~50~ = 0.2–1.8 μM).

- Antimicrobials : Pyridazinones exhibit MIC~90~ = 8–32 μg/mL against Staphylococcus aureus and Candida albicans.

Computational Advances

Properties

IUPAC Name |

3-(4-ethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS/c1-2-22-16-8-6-14(7-9-16)17-10-11-18(21-20-17)23-13-15-5-3-4-12-19-15/h3-12H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXZVEOMQTDKONI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901323638 | |

| Record name | 3-(4-ethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901323638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816715 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

872689-18-4 | |

| Record name | 3-(4-ethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901323638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazine core, followed by the introduction of the ethoxyphenyl and pyridin-2-ylmethylsulfanyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups to the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions, including the use of catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyridazine core substituted with an ethoxyphenyl group and a pyridin-2-ylmethylsulfanyl group. The synthesis typically involves multi-step reactions starting from accessible precursors, often employing methods such as condensation reactions followed by cyclization to form the pyridazine ring. The introduction of the pyridin-2-ylmethylsulfanyl group can be achieved through nucleophilic substitution reactions.

Scientific Research Applications

1. Medicinal Chemistry:

- Drug Discovery: The unique structural features of 3-(4-Ethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine make it a candidate for drug development. Its derivatives may exhibit significant biological activity, including antimicrobial and anticancer properties.

- Mechanisms of Action: Compounds in this class may interact with specific biological targets, modulating enzyme activities or receptor signaling pathways. For instance, studies have shown that similar compounds can inhibit certain enzymes linked to disease processes.

2. Antimicrobial Activity:

- Preliminary studies indicate that derivatives of this compound possess antimicrobial properties, potentially effective against various bacterial strains. This suggests applications in developing new antibiotics or treatments for infections.

3. Anticancer Research:

- The compound's ability to modulate cellular processes positions it as a candidate for further investigation in cancer therapy. Research into its mechanisms may reveal pathways that can be targeted to inhibit tumor growth.

4. Material Science:

- Beyond biological applications, this compound could be utilized in the development of new materials with specific electronic or optical properties, expanding its applicability in industrial settings.

Antimicrobial Properties

A study on similar pyridazine derivatives demonstrated promising results against Escherichia coli and other bacterial strains. The following table summarizes findings related to antimicrobial activities:

| Compound | Activity | Reference |

|---|---|---|

| Compound A | Inhibits growth of E. coli | |

| Compound B | Effective against Gram-positive bacteria |

Anticancer Potential

Research indicated that certain derivatives of the compound showed cytotoxic effects on cancer cell lines. For example:

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- 3-(4-Methoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine

- 3-(4-Chlorophenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine

- 3-(4-Fluorophenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine

Uniqueness

3-(4-Ethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds with different substituents.

Biological Activity

3-(4-Ethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine is a heterocyclic compound characterized by a pyridazine ring with specific substitutions that may confer unique biological activities. The compound has garnered attention for its potential applications in medicinal chemistry, particularly for its antimicrobial and anticancer properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNS

- CAS Number : 872689-18-4

Synthetic Routes

The synthesis typically involves multi-step organic reactions, starting with the formation of the pyridazine core and subsequent introduction of the ethoxyphenyl and pyridin-2-ylmethylsulfanyl groups. Reaction conditions often require specific catalysts and controlled environments to optimize yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study evaluating the compound's effectiveness against bacterial strains demonstrated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that the compound can inhibit cancer cell proliferation. For instance, it was tested against several cancer cell lines, yielding the following IC values:

| Cell Line | IC (μM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, although further studies are necessary to elucidate the precise pathways involved.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes or receptors involved in critical cellular processes. These interactions can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects.

Case Study 1: Antimicrobial Efficacy

A recent study investigated the efficacy of the compound in treating infections caused by resistant bacterial strains. The results indicated that when used in combination with conventional antibiotics, it enhanced their effectiveness, suggesting a synergistic effect that could be leveraged in clinical settings.

Case Study 2: Cancer Cell Line Studies

In another study focusing on its anticancer properties, researchers treated various cancer cell lines with different concentrations of the compound. The findings revealed a dose-dependent response, with higher concentrations leading to increased apoptosis rates. Flow cytometry analysis confirmed significant changes in cell cycle distribution, particularly an accumulation of cells in the G0/G1 phase.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Ethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine, and what reaction conditions optimize yield?

- Methodology : The synthesis typically involves nucleophilic substitution and cyclization reactions. A common approach starts with functionalizing the pyridazine core:

Step 1 : Introduce the 4-ethoxyphenyl group via Suzuki coupling or Ullmann reaction under palladium catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF, 80–100°C) .

Step 2 : Attach the pyridin-2-ylmethylsulfanyl moiety using a thiol-ether linkage. React 6-mercaptopyridazine with 2-(chloromethyl)pyridine in the presence of a base (e.g., K₂CO₃) in anhydrous THF under reflux .

- Optimization : Yield improvements (>70%) are achieved by inert atmosphere (N₂/Ar), controlled temperature (60–80°C), and stoichiometric excess of thiol derivatives .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Structural Confirmation :

- NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) identify ethoxyphenyl protons (δ 1.35–1.45 ppm for CH₃, δ 4.05–4.15 ppm for OCH₂) and pyridazine/pyridine aromatic signals (δ 7.0–8.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 352.12 for C₁₈H₁₇N₃O₂S) .

- Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) ensures >95% purity. Retention times are compared against synthetic intermediates .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s interaction with biological targets (e.g., enzymes, receptors)?

- Target Selection : Prioritize receptors/kinases with structural homology to pyridazine-binding proteins (e.g., p38 MAPK, as seen in 4EWQ crystal structures) .

- Assay Design :

- Binding Affinity : Use fluorescence polarization or surface plasmon resonance (SPR) with recombinant proteins. For example, immobilize the compound on SPR chips and measure dissociation constants (Kd) .

- Functional Activity : Cell-based assays (e.g., luciferase reporter for NF-κB inhibition) with IC₅₀ determination. Include positive controls (e.g., TPA023 for GABAA receptor modulation) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?

- Source Analysis :

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO), incubation times, or buffer pH can alter activity. Replicate experiments under standardized conditions .

- Compound Stability : Assess degradation via LC-MS under assay conditions (e.g., serum-containing media). Use fresh stock solutions in DMSO (<0.1% final concentration) .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

- Key Modifications :

- Pyridazine Core : Replace sulfur with sulfone (-SO₂-) to enhance polarity and solubility .

- Ethoxyphenyl Group : Substitute with electron-withdrawing groups (e.g., -CF₃) to improve receptor binding .

- Synthesis & Testing : Prepare analogs via parallel synthesis (e.g., microwave-assisted reactions) and screen in high-throughput assays. Correlate substituent effects with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.